molecular formula C21H22N4O4S2 B2974246 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896332-14-2

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2974246
CAS No.: 896332-14-2
M. Wt: 458.55
InChI Key: FUCPKGFRWQHPGW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a methyl group at position 8 and a ketone at position 3. A thioacetamido linker (-S-CH₂-C(=O)-NH-) bridges this core to a tetrahydrobenzo[b]thiophene ring esterified with an ethyl group. The synthesis of such derivatives often involves sequential functionalization of the tetrahydrobenzo[b]thiophene scaffold. For example, highlights the use of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor, which undergoes cyanoacetylation to form intermediates for further heterocyclic coupling .

Properties

IUPAC Name

ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-3-29-19(27)17-13-6-4-5-7-14(13)31-18(17)23-16(26)11-30-20-22-15-10-12(2)8-9-25(15)21(28)24-20/h8-10H,3-7,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPKGFRWQHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S and a molecular weight of approximately 293.34 g/mol. Its structure features multiple functional groups and heterocyclic rings that contribute to its chemical reactivity and biological interactions.

Structural Components

  • Pyrido[1,2-a][1,3,5]triazin moiety : This component is significant for its potential antiviral properties.
  • Thioether linkage : Enhances the compound's ability to interact with biological targets.
  • Tetrahydrobenzo[b]thiophene core : May provide anti-inflammatory and analgesic properties.

Antiviral Properties

Recent studies suggest that this compound exhibits promising antiviral activity against HIV. The unique structural features allow it to inhibit viral replication through specific interactions with viral enzymes or host cell receptors.

Anti-inflammatory Activity

The compound's structural similarity to known COX-II inhibitors indicates potential anti-inflammatory effects. Compounds with similar scaffolds have demonstrated significant inhibition of COX-II activity, which is crucial in the management of inflammation-related diseases .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, proposed mechanisms include:

  • Inhibition of viral enzymes : By mimicking natural substrates or cofactors.
  • Modulation of inflammatory pathways : Through COX-II inhibition leading to reduced prostaglandin synthesis.

Study 1: Antiviral Activity

In a study evaluating a series of pyrido-triazine derivatives for antiviral activity against HIV, compounds similar to this compound showed IC50 values in the low micromolar range. This suggests that the compound may also possess comparable efficacy against HIV.

Study 2: Inhibition of COX Enzymes

Research on compounds containing similar structural motifs revealed that some derivatives exhibited potent COX-II inhibitory activity with IC50 values significantly lower than standard drugs like Celecoxib. This positions this compound as a candidate for further investigation in anti-inflammatory therapies .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles :

  • Pyrido[1,2-a][1,3,5]triazine vs. Pyrimidine/Thieno-Pyrimidine: The target compound’s pyrido-triazine core differs from pyrimidine-based systems (e.g., 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones in ).
  • Thioacetamido Linker vs. Cyanoacetamido: describes ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, where a cyano group replaces the thio-linked pyrido-triazine. The thioether in the target compound may improve stability and redox activity compared to the nitrile’s electron-deficient nature .

Substituent Effects :

  • The 8-methyl group on the pyrido-triazine core contrasts with substituents like aryl or halogen groups in analogues (e.g., 4-chlorophenyl in ’s cyclopenta[4,5]thieno[2,3-d]pyrimidine).
Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s molecular weight (~500–550 g/mol) is comparable to analogues like ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (MW: ~350 g/mol, ). The ester group enhances solubility in organic solvents, while the pyrido-triazine may reduce aqueous solubility .
  • Thermal Stability: Melting points of similar compounds (e.g., 243–245°C for diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate in ) suggest moderate thermal stability, which may extend to the target compound .

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